2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide
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Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring and a pyrrole ring, both of which are common motifs in medicinal chemistry and are known to interact with various biological targets. Without specific studies, it’s hard to determine the exact target of this compound .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through various non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals interactions .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific biological target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetics of a compound depend on its physicochemical properties such as solubility, permeability, and stability. The presence of the fluorophenyl and methoxyphenyl groups in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific biological target and the pathway it affects. It could potentially lead to the inhibition or activation of a certain pathway, resulting in a therapeutic effect .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound might be more stable and effective at certain pH levels .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-15(17-5-3-6-19(13-17)30-2)25-21(29)14-28-12-4-7-20(28)23-26-22(27-31-23)16-8-10-18(24)11-9-16/h3-13,15H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIDMAXPMCFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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